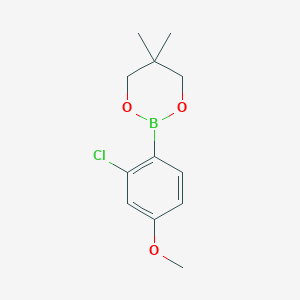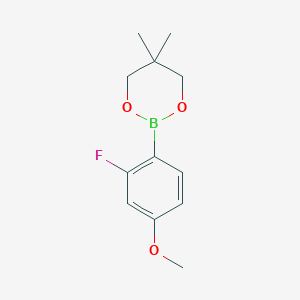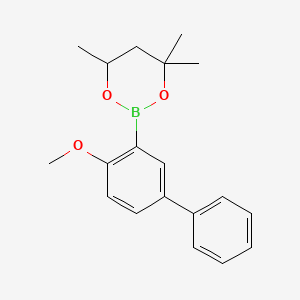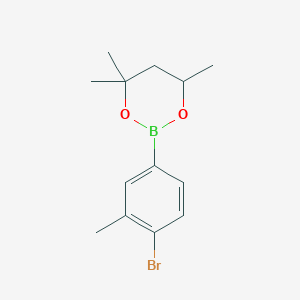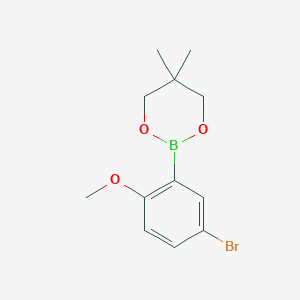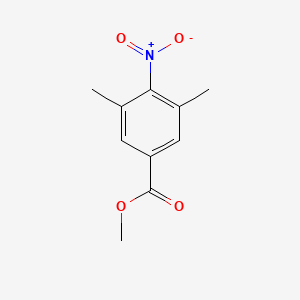
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as BN-TMB, is a boronic acid-containing compound that is used in a variety of scientific research applications. It is a versatile and powerful compound that can be used for a wide range of purposes, from biochemical studies to lab experiments. BN-TMB has a number of advantages and limitations, which are important to consider when deciding whether or not to use it in a given experiment.
科学的研究の応用
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a number of scientific research applications. It has been used to study the mechanism of action of enzymes and to investigate the biochemical and physiological effects of drugs and other compounds. It has also been used in lab experiments to study the effects of different environmental conditions on the growth and development of organisms. In addition, it has been used to investigate the structure and function of proteins and other macromolecules.
作用機序
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane acts as a boronic acid-containing compound that can interact with glycoproteins, carbohydrates, and other molecules. It has been shown to form covalent bonds with the hydroxyl groups of carbohydrates, resulting in the formation of a boronate ester. This boronate ester can then interact with other molecules, resulting in changes in the structure and function of proteins and other macromolecules.
Biochemical and Physiological Effects
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and glycosidases, which are involved in the breakdown of proteins and carbohydrates. It has also been shown to inhibit the activity of certain ion channels, resulting in changes in the electrical activity of cells. In addition, 2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
実験室実験の利点と制限
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is readily available. In addition, it is relatively stable and can be stored at room temperature for long periods of time. However, it is important to note that 2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is toxic and should be handled with care. In addition, it is not soluble in water, so it must be dissolved in an appropriate solvent before use.
将来の方向性
There are a number of potential future directions for 2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. One potential direction is the development of new synthesis methods to make it more accessible and easier to use. In addition, further research could be conducted to explore its potential applications in drug development and other areas. Finally, further research could be conducted to explore its potential use as a therapeutic agent, as it has already been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
合成法
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is synthesized by a two-step process. The first step involves the reaction of 7-benzyloxy-1-naphthol with 4,4,6-trimethyl-1,3,2-dioxaborinane. This reaction is carried out in an inert solvent, such as dimethylformamide (DMF). The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture to form the desired product. The reaction is typically carried out at room temperature and is complete in less than an hour.
特性
IUPAC Name |
4,4,6-trimethyl-2-(7-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BO3/c1-17-15-23(2,3)27-24(26-17)22-11-7-10-19-12-13-20(14-21(19)22)25-16-18-8-5-4-6-9-18/h4-14,17H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKOXORTWJDHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C3C=C(C=CC3=CC=C2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


